N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound is a triazoloquinoxaline derivative characterized by a phenoxy-substituted triazoloquinoxaline core linked to an acetamide group with a 3-fluoro-4-methylphenyl substituent. The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the phenoxy group may influence binding affinity to biological targets .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3/c1-15-11-12-16(13-18(15)25)26-21(31)14-29-24(32)30-20-10-6-5-9-19(20)27-23(22(30)28-29)33-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXGWYSFDHROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, as outlined below:
Key Structural and Functional Analogues
Comparative Analysis
- Flumetsulam, a triazolopyrimidine-sulfonamide, diverges in application as a herbicide, highlighting the role of sulfonamide groups in plant enzyme targeting .
- Structural Impact on Physicochemical Properties: Lipophilicity: The 3-fluoro-4-methylphenyl group in the target compound increases logP compared to the benzodioxol analog, enhancing membrane permeability .
- Synthetic Yields: The target compound’s synthetic pathway is unspecified in the evidence, but AK Scientific analogs are produced at 95% purity, suggesting optimized protocols .
Research Findings and Data Gaps
- Pharmacokinetics: No in vivo data for the target compound are available in the provided evidence. In contrast, Flumetsulam has well-documented environmental persistence and absorption kinetics .
- Target Selectivity: The phenoxy group in triazoloquinoxalines may enhance selectivity for kinase domains compared to simpler triazolopyrimidines .
Preparation Methods
Core Heterocycle Construction Strategies
Quinoxaline Precursor Synthesis
The triazolo[4,3-a]quinoxaline nucleus is typically derived from 2,3-dichloroquinoxaline, synthesized through chlorination of 2,3-dihydroxyquinoxaline (Scheme 1A). Condensation of 1,2-diaminobenzene with oxalic acid in hydrochloric acid yields the dihydroxy intermediate, which undergoes phosphorus oxychloride-mediated chlorination at 110°C for 6 hours.
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Dihydroxy formation | Oxalic acid, HCl | Reflux | 3 h | 78% |
| Chlorination | POCl₃ | 110°C | 6 h | 82% |
Triazole Annulation Methods
Two principal approaches dominate triazole ring formation:
Hydrazine-Mediated Cyclization
Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate (3 eq) in ethanol at 80°C produces 3-hydrazinylquinoxaline. Subsequent cyclization with triethyl orthoformate in refluxing dioxane (12 h) generates the triazolo[4,3-a]quinoxaline scaffold.
Nitro Group Reduction Pathway
Alternative methods employ nitroarene intermediates, where hydrogenation over Pd/Al₂O₃ (5% wt) facilitates simultaneous nitro reduction and cyclization. This approach achieved 40-98% yields for various triazoloquinoxalines under mild conditions (25°C, 1 atm H₂).
Phenoxy Group Introduction
Nucleophilic Aromatic Substitution
The 4-chloro intermediate undergoes phenoxylation using potassium phenoxide in DMF at 120°C (Scheme 2B). Microwave-assisted conditions (150 W, 150°C) reduce reaction time from 8 hours to 35 minutes while maintaining 85% yield.
Comparative Substitution Efficiency
| Leaving Group | Nucleophile | Base | Solvent | Yield |
|---|---|---|---|---|
| Cl | PhONa | K₂CO₃ | DMF | 73% |
| Br | PhOK | CsF | NMP | 81% |
Acetamide Sidechain Installation
Chloroacetanilide Coupling
The potassium salt of triazoloquinoxalinethiol reacts with N-(3-fluoro-4-methylphenyl)chloroacetamide in DMF at 80°C (Scheme 3C). Optimal conditions use:
- 1.2 eq chloroacetanilide
- 3 h reaction time
- Ice-water precipitation
Yield Optimization Data
| Equivalents | Temperature | Time | Yield |
|---|---|---|---|
| 1.0 | 70°C | 5 h | 62% |
| 1.2 | 80°C | 3 h | 78% |
| 1.5 | 90°C | 2 h | 81% |
Integrated Synthetic Routes
Sequential Assembly Approach
Characterization and Validation
Spectroscopic Confirmation
¹H NMR Key Signatures
- Acetamide NH: δ 10.2 ppm (s, 1H)
- Triazole H: δ 8.45 ppm (d, J=8.8 Hz)
- Fluoroaromatic protons: δ 7.68-7.72 ppm (m)
Mass Spectrometry
Purity Optimization
Recrystallization from methanol/toluene (1:1) achieves >99% purity by HPLC. Silica gel chromatography (EtOAc/hexane gradient) resolves regioisomeric impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
